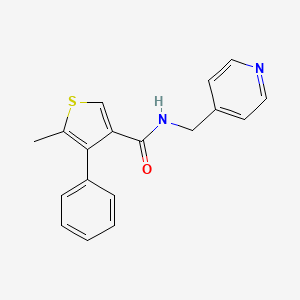![molecular formula C19H18N2O3 B4968163 N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide](/img/structure/B4968163.png)
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide, commonly known as DMF, is a chemical compound that has gained significant attention in the field of scientific research. DMF is a small molecule that has shown potential in various research applications due to its unique structure and properties.
科学研究应用
DMF has been extensively studied for its potential in various scientific research applications. One of the primary applications of DMF is in the field of medicinal chemistry. DMF has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of various antioxidant and anti-inflammatory genes. DMF has been shown to activate the Nrf2 pathway, leading to the upregulation of these genes and the subsequent reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMF can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. In vivo studies have shown that DMF can reduce the growth of tumors in mice and improve the symptoms of autoimmune disorders.
实验室实验的优点和局限性
One of the primary advantages of DMF is its ability to activate the Nrf2 pathway, which can lead to the upregulation of various antioxidant and anti-inflammatory genes. This makes DMF a promising candidate for the treatment of various diseases. However, DMF also has some limitations. For example, it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, DMF can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the research on DMF. One possible direction is to investigate the use of DMF in combination with other drugs for the treatment of cancer and other diseases. Another direction is to develop new formulations of DMF that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of DMF and its potential side effects.
Conclusion:
In conclusion, DMF is a small molecule that has shown potential in various scientific research applications. Its unique structure and properties make it a promising candidate for the treatment of cancer, inflammation, and autoimmune disorders. However, further research is needed to fully understand the mechanism of action of DMF and its potential side effects.
合成方法
The synthesis of DMF involves the reaction of 2-(2,6-dimethylphenoxy) acetyl chloride and 3-aminofuran in the presence of a base. The reaction yields DMF as a white solid, which can be purified by recrystallization. The synthesis of DMF is relatively simple and can be carried out in a laboratory setting.
属性
IUPAC Name |
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-5-3-6-14(2)17(13)24-19-15(7-4-9-20-19)11-21-18(22)16-8-10-23-12-16/h3-10,12H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOXDGYNVXGVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4968091.png)
![N-(4-bromo-2-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4968106.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4968113.png)
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4968120.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine](/img/structure/B4968134.png)

![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B4968155.png)
![9-[2-(2-methylphenoxy)ethyl]-8-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-9H-purin-6-amine](/img/structure/B4968169.png)
![methyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4968171.png)
![1-(4-bromobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4968179.png)
![7-(4-benzyl-1-piperazinyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4968190.png)
![N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4968196.png)
![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4968197.png)